molecular formula C15H21N3O B11747092 N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11747092
M. Wt: 259.35 g/mol
InChI Key: DFFBBEAIYZPIDW-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with ethyl, methyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-ethyl-3-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the ethoxyphenyl or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Etonitazepyne: A compound with a similar ethoxyphenyl group but different core structure.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a similar phenyl group but different substituents.

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-4-18-15(10-12(3)17-18)16-11-13-6-8-14(9-7-13)19-5-2/h6-10,16H,4-5,11H2,1-3H3

InChI Key

DFFBBEAIYZPIDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=C(C=C2)OCC

Origin of Product

United States

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